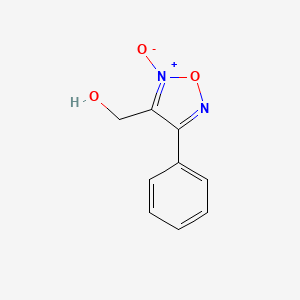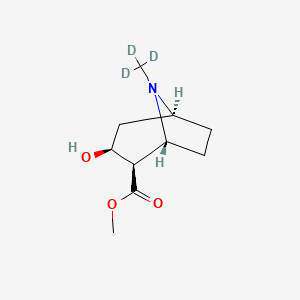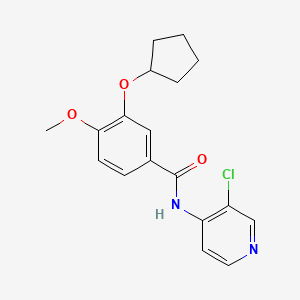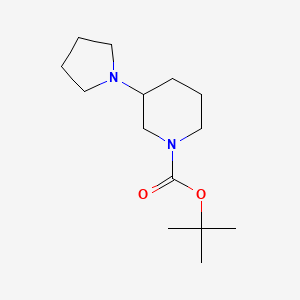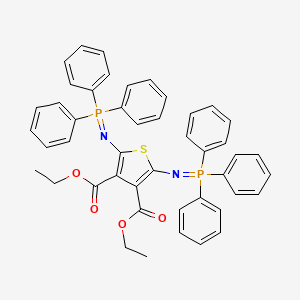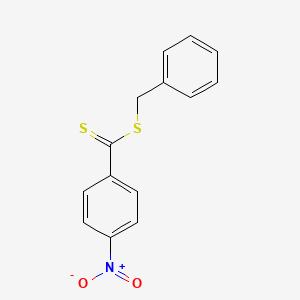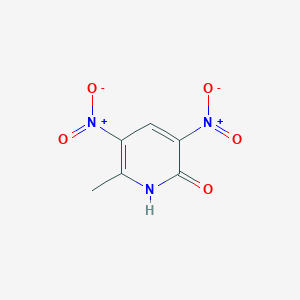
Palladium-105
説明
Palladium-105 is a stable isotope of the element palladium, which belongs to the platinum group metals. It has an atomic number of 46 and a mass number of 105, consisting of 46 protons and 59 neutrons. This compound is one of the naturally occurring isotopes of palladium, with an isotopic abundance of approximately 22.33% . Palladium itself is known for its catalytic properties and is widely used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Palladium-105 can be prepared through various synthetic routes, including the reduction of palladium salts. One common method involves the reduction of palladium(II) chloride (PdCl2) using hydrogen gas under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure complete reduction to metallic palladium .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of nickel and copper refining. The extraction process involves the separation of palladium from other platinum group metals using solvent extraction and precipitation techniques. The purified palladium is then subjected to isotopic enrichment processes to obtain this compound .
化学反応の分析
Types of Reactions: Palladium-105 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role in catalytic processes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as nitric acid or hydrogen peroxide. The reaction conditions typically involve elevated temperatures and acidic environments.
Reduction: Reduction of this compound is commonly achieved using hydrogen gas or reducing agents like sodium borohydride. These reactions are often carried out under mild conditions.
Substitution: this compound participates in substitution reactions, especially in the formation of organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield palladium(II) oxide (PdO), while reduction can produce metallic palladium. Substitution reactions often result in the formation of palladium complexes with various ligands .
科学的研究の応用
Palladium-105 has a wide range of applications in scientific research, including:
Chemistry: this compound is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Biology: In biological research, this compound nanoparticles are investigated for their antimicrobial properties.
Medicine: this compound complexes are explored for their potential as anticancer agents.
Industry: this compound is used in the automotive industry for catalytic converters, which help reduce harmful emissions from vehicles.
作用機序
The mechanism of action of palladium-105 in catalytic processes involves the formation of palladium complexes with various ligands. These complexes facilitate the activation of substrates, leading to the desired chemical transformations. For example, in cross-coupling reactions, this compound forms a complex with a phosphine ligand, which then undergoes oxidative addition with an organic halide. This is followed by transmetallation and reductive elimination steps, resulting in the formation of the final product .
In biological systems, this compound nanoparticles interact with cellular components, leading to the generation of reactive oxygen species (ROS). This oxidative stress can induce cell death in bacterial and cancer cells .
類似化合物との比較
Palladium-105 can be compared with other isotopes of palladium and similar transition metals:
Palladium-104 and Palladium-106: These isotopes have different neutron numbers and isotopic abundances.
Platinum: Palladium and platinum share similar catalytic properties, but palladium is less dense and has a lower melting point.
Nickel: Nickel is another transition metal used in catalysis.
This compound stands out due to its unique combination of catalytic activity, stability, and versatility in various applications.
特性
IUPAC Name |
palladium-105 | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pd/i1-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLHZDBZIXYQEI-BJUDXGSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[105Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166268 | |
| Record name | Palladium, isotope of mass 105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.90508 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15749-57-2 | |
| Record name | Palladium, isotope of mass 105 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015749572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium, isotope of mass 105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


